

# An In-depth Technical Guide to 2,3-Dimethylbutanal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dimethylbutanal

Cat. No.: B3049577

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## Introduction

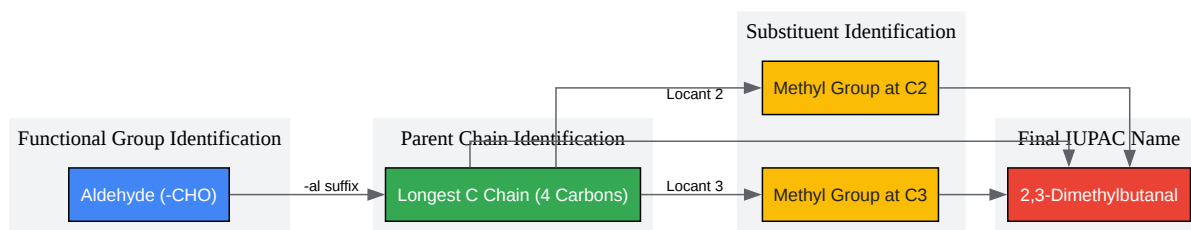
**2,3-Dimethylbutanal**, an organic compound with the molecular formula  $C_6H_{12}O$ , is a branched aldehyde of interest in various fields of chemical synthesis and research.<sup>[1]</sup> Its structure, featuring two methyl groups on the butane chain, gives rise to specific chemical properties and reactivity that make it a useful intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and common reactions.

## Nomenclature and Structure

The IUPAC name for this compound is **2,3-Dimethylbutanal**.<sup>[1]</sup> The naming follows the standard rules of organic nomenclature:

- The longest carbon chain containing the aldehyde functional group is a four-carbon chain, hence the root name "butanal".
- The aldehyde carbon is designated as carbon-1.
- Two methyl groups are located on the second and third carbons of the chain.

The logical relationship for the nomenclature is illustrated in the diagram below.



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**Figure 1:** IUPAC Nomenclature Logic for **2,3-Dimethylbutanal**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,3-Dimethylbutanal** is provided in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O
Molecular Weight	100.16 g/mol
CAS Number	2109-98-0
Boiling Point	112-114 °C
Density	0.797 g/cm <sup>3</sup>
Flash Point	18.3 °C
Refractive Index	1.392

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dimethylbutanal**. This data is useful for the identification and characterization of the compound.

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.6	Doublet	1H	Aldehydic H
2.2	Multiplet	1H	C2-H
1.8	Multiplet	1H	C3-H
1.0	Doublet	3H	C2-CH <sub>3</sub>
0.9	Doublet	3H	C3-CH <sub>3</sub> (diastereotopic)
0.8	Doublet	3H	C3-CH <sub>3</sub> (diastereotopic)

<sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
205	C1 (Aldehyde)
55	C2
35	C3
20	C2-CH <sub>3</sub>
18	C3-CH <sub>3</sub> (diastereotopic)
16	C3-CH <sub>3</sub> (diastereotopic)

## IR Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
2720, 2820	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1465	Medium	C-H bend (alkane)
1385	Medium	C-H bend (alkane)

## Synthesis

**2,3-Dimethylbutanal** can be synthesized through various methods, including the ozonolysis of ergosterol and the hydrolysis of 1,2-dibromo-2,3-dimethylbutane. A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of **2,3-Dimethylbutanal** via Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde using a common oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

- 2,3-Dimethyl-1-butanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (anhydrous)
- Silica gel
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask

- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane.
- To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will become a dark brown slurry.
- Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.
- Pass the reaction mixture through a short column of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.
- Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by distillation to yield pure **2,3-Dimethylbutanal**.

## Reactions

**2,3-Dimethylbutanal** undergoes typical reactions of aldehydes. The presence of the bulky isopropyl group at the alpha-position can influence the stereochemical outcome of certain reactions.

### Wittig Reaction:

A notable reaction of **2,3-Dimethylbutanal** is the Wittig reaction, which is used to synthesize alkenes from aldehydes or ketones. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 3,4-dimethyl-1-pentene. The steric hindrance around the carbonyl group may affect the reaction rate and the E/Z selectivity of the resulting alkene.

## Conclusion

**2,3-Dimethylbutanal** is a valuable chemical intermediate with distinct properties arising from its branched structure. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and key reactivity. This information is intended to be a valuable resource for researchers and scientists working with this compound in various applications.

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## References

- 1. 2,3-Dimethylbutanal | C<sub>6</sub>H<sub>12</sub>O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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